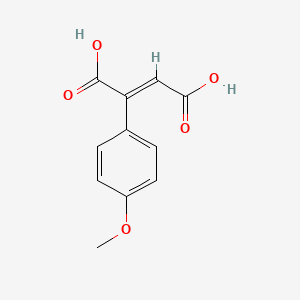

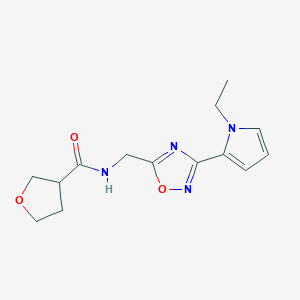

![molecular formula C20H14FN3O B2685574 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 351983-62-5](/img/structure/B2685574.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their diverse biological activity and clinical applications . They are found in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various aldehydes . For example, it can be reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For instance, the IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the obtained aldehyde from the synthesis can react with thiosemicarbazide in ethanol at reflux temperature to yield a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure.Wissenschaftliche Forschungsanwendungen

Cancer Research

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide and its derivatives have been explored for their potential in cancer treatment. For instance, Thimmegowda et al. (2008) synthesized and characterized trisubstituted benzimidazole, which showed promising results as an inhibitor of MDA-MB-231 breast cancer cell proliferation (Thimmegowda et al., 2008). Additionally, Romero-Castro et al. (2011) synthesized 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated them as potential anticancer agents, identifying one compound with significant in vitro cytotoxic activity (Romero-Castro et al., 2011).

Antimicrobial Activity

Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was found to be crucial for enhancing antimicrobial activity (Desai et al., 2013).

Antihistaminic Potential

Gadhave et al. (2012) synthesized and evaluated N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives for their antihistaminic activity, contributing to the understanding of benzimidazole derivatives as a therapeutic group in allergic diseases (Gadhave et al., 2012).

Material Science

Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides using derivatives of benzimidazole, which could have implications in material science and engineering (Butt et al., 2005).

Radiopharmaceuticals

Kiesewetter et al. (2011) focused on the automated synthesis of a thiol reactive synthon for radiofluorination of peptides and proteins, showcasing the application of benzimidazole derivatives in radiopharmaceuticals (Kiesewetter et al., 2011).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the target they interact with. Some benzimidazole derivatives have been reported to exhibit diverse biological activities such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles. Additionally, further studies on the mechanism of action of these compounds could lead to the discovery of new therapeutic targets .

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSNOEZEDZFVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2685503.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)